![molecular formula C23H25ClN2O3 B2810430 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097922-15-9](/img/structure/B2810430.png)
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
The compound “3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Scientific Research Applications
Synthesis and Transformations
Quinoline Derivatives as Fluorophores : Quinoline derivatives, including aminoquinolines, show promise as efficient fluorophores in biochemistry and medicine, used for studying various biological systems. These derivatives are also being explored as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Large-Scale Synthesis for Pharmaceutical Applications : The synthesis of substituted octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds, has been optimized for large-scale manufacturing (Bänziger et al., 2000).
Biological and Medicinal Applications
Antimicrobial Activity : Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, showing moderate activities against a wide range of organisms (El-Gamal et al., 2016).
DNA Interaction and Photophysics : New series of quinolines synthesized via Buchwald–Hartwig amination displayed strong interactions with ct-DNA, suggesting potential in DNA-targeted therapies or bioimaging (Bonacorso et al., 2018).
Synthetic Approaches and Optimization
- Improved Synthetic Processes : Advanced synthetic methods have led to the creation of more efficient and high-yield processes for producing quinoline-based compounds, which are significant in the development of new drugs and other chemical entities (Chandrasekhar et al., 2014).
Mechanism of Action
properties
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.ClH/c1-3-16-4-6-17(7-5-16)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZVOOXJUSNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride |
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